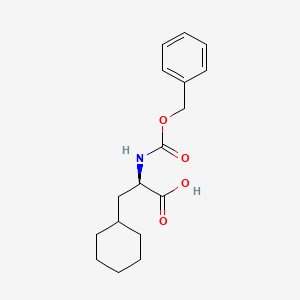

(R)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

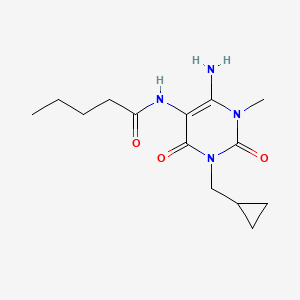

Compounds like “®-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid” belong to a class of organic compounds known as amino acids and derivatives . They contain an amino group and a carboxylic acid group, along with other functional groups. The “R” in the name indicates that the compound is chiral, meaning it has a non-superimposable mirror image .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis

Amino acids and their derivatives can undergo a variety of chemical reactions. For example, the carbonyl group can be reduced to an alcohol, or the amino group can react with carboxylic acids to form amides .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using various computational tools .Scientific Research Applications

Chemoenzymatic Synthesis

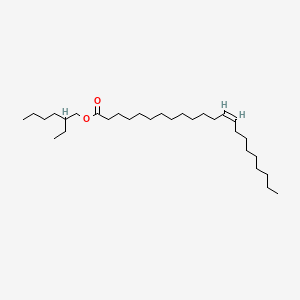

A study by Fujino and Sugai (2008) demonstrates a chemoenzymatic approach to synthesize enantiomerically pure esters and their application in the total synthesis of complex natural products like taurospongin A. The process involves carbon-chain elongation and enzymatic hydrolysis steps to ensure the preservation of enantiomeric purity throughout the synthesis Fujino & Sugai, 2008.

Asymmetric Synthesis

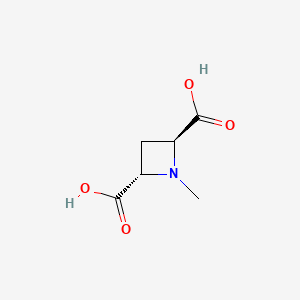

The work by Songis et al. (2007) highlights the asymmetric Diels–Alder cycloaddition involving a derivative to synthesize enantiopure bicyclic β-amino acids. This method showcases the versatility of these compounds in constructing complex chiral structures, offering a pathway to synthesize biologically relevant molecules with high enantiopurity Songis et al., 2007.

Enantioselective Synthesis

Alonso et al. (2005) describe an enantioselective synthesis route for a similar compound, emphasizing the utility of asymmetric dihydroxylation in producing enantiomerically enriched intermediates. This study underscores the importance of maintaining stereochemical integrity in the synthesis of chiral molecules Alonso et al., 2005.

Biocatalysis

Mukherjee and Martínez (2011) explore the biocatalytic synthesis of chiral precursors for β-substituted-γ-amino acids using commercial lipases. This approach highlights the growing role of biocatalysis in synthesizing optically active compounds efficiently and with high enantioselectivity Mukherjee & Martínez, 2011.

Optical Resolution and Molecular Recognition

Khanvilkar and Bedekar (2018) utilized a derivative for molecular recognition, demonstrating the compound's utility as a chiral solvating agent for the discrimination of enantiomers via NMR and fluorescence spectroscopy. This study showcases the application of chiral compounds in analytical chemistry for enantiomeric purity assessment Khanvilkar & Bedekar, 2018.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl[(R)-1-hydroxyethyl] ketone](/img/structure/B582978.png)